1,4-Diazabicyclo[2.2.2]octane;trimethylalumane

Catalog No.
S735980
CAS No.
137203-34-0
M.F
C12H30Al2N2
M. Wt
256.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diazabicyclo[2.2.2]octane;trimethylalumane

CAS Number

137203-34-0

Product Name

1,4-Diazabicyclo[2.2.2]octane;trimethylalumane

IUPAC Name

1,4-diazabicyclo[2.2.2]octane;trimethylalumane

Molecular Formula

C12H30Al2N2

Molecular Weight

256.34 g/mol

InChI

InChI=1S/C6H12N2.6CH3.2Al/c1-2-8-5-3-7(1)4-6-8;;;;;;;;/h1-6H2;6*1H3;;

InChI Key

WSTAITCRSVOCTK-UHFFFAOYSA-N

SMILES

C[Al](C)C.C[Al](C)C.C1CN2CCN1CC2

Canonical SMILES

C[Al](C)C.C[Al](C)C.C1CN2CCN1CC2

Improved Handling and Safety

Unlike Me3Al, which is a pyrophoric liquid requiring strict handling under inert atmosphere, DABAL-Me3 is a free-flowing solid. This property allows for easier handling and manipulation without the need for specialized equipment or rigorous precautions. This characteristic makes DABAL-Me3 a safer alternative to Me3Al for research laboratories, especially for those with limited resources or expertise in handling pyrophoric materials.

Applications in Organic Synthesis

DABAL-Me3 functions as a methylating agent, transferring a methyl group (CH3) to various organic substrates. Its applications encompass a broad range of organic reactions, including:

  • Methylation of aldehydes and imines: DABAL-Me3 effectively methylates aldehydes and imines to yield the corresponding alcohols and amines, respectively.
  • Methylation of aryl and vinyl halides: DABAL-Me3 can methylate aryl and vinyl halides, leading to the formation of substituted aromatic and alkene compounds.
  • Conjugate addition to enones: DABAL-Me3 participates in conjugate addition reactions with enones, forming valuable intermediates for further synthetic transformations.
  • Amide bond formation: DABAL-Me3 can be employed for the formation of amide bonds, which are essential linkages in various organic molecules, including peptides and pharmaceuticals.

1,4-Diazabicyclo[2.2.2]octane;trimethylalumane is a complex compound that combines the bicyclic structure of 1,4-diazabicyclo[2.2.2]octane with trimethylalumane. The bicyclic compound, known as DABCO, consists of two nitrogen atoms and is characterized by its high nucleophilicity and basicity. It serves as a versatile catalyst in various

  • Polymerization Reactions: It acts as a nucleophilic catalyst for the formation of polyurethanes from isocyanate-functionalized monomers and alcohols.
  • Baylis-Hillman Reaction: This compound facilitates the reaction between aldehydes and unsaturated ketones, promoting the formation of β-hydroxy carbonyl compounds.
  • Electrophilic Fluorination: The compound can be used to generate Selectfluor, a reagent for electrophilic fluorination, through alkylation of DABCO .

The synthesis of 1,4-diazabicyclo[2.2.2]octane;trimethylalumane typically involves:

  • Thermal Reactions: The compound can be synthesized through thermal reactions involving precursors such as ethanolamine in the presence of zeolitic catalysts.
  • Alkylation Reactions: The introduction of trimethylalumane can occur via alkylation methods where DABCO is reacted with trimethylaluminum under controlled conditions to form the desired adduct .

1,4-Diazabicyclo[2.2.2]octane;trimethylalumane finds applications in various fields:

  • Catalysis: Utilized as a catalyst in polymerization processes and organic synthesis.
  • Chemical Defense: Incorporated into activated carbon filters for protective masks due to its chemical properties.
  • Fluorescence Microscopy: Enhances the stability and effectiveness of fluorescent dyes used in biological imaging .

Several compounds share structural or functional similarities with 1,4-diazabicyclo[2.2.2]octane;trimethylalumane:

  • Quinuclidine: Similar bicyclic structure but lacks nitrogen atoms at specific positions, affecting its nucleophilicity.
  • Triethylenediamine: A linear amine that serves as a catalyst but does not possess the bicyclic framework.
  • N,N,N',N'-Tetramethylethylenediamine: A linear diamine that exhibits different catalytic properties.

Comparison Table

Compound NameStructure TypeKey Features
1,4-Diazabicyclo[2.2.2]octaneBicyclic amineHigh nucleophilicity and basicity
QuinuclidineBicyclic amineOne nitrogen replaced by carbon
TriethylenediamineLinear amineLess sterically hindered
N,N,N',N'-TetramethylethylenediamineLinear diamineDifferent catalytic properties

The uniqueness of 1,4-diazabicyclo[2.2.2]octane;trimethylalumane lies in its dual functionality as both a strong nucleophile and a catalyst due to its bicyclic structure combined with aluminum's reactivity.

The historical foundation of DABAL-Me₃ rests upon the independent development of its two constituent components. 1,4-Diazabicyclo[2.2.2]octane, better known as DABCO, has been recognized for at least 100 years, originally under the name quinolidine. The compound gained significant attention in 1943 when Otto Hromatka and Eva Engel at the University of Vienna successfully synthesized it through the cyclization of dihydrobromide salt of 1-(2-bromoethyl)piperazine or the dihydrochloride salt of 1-(2-chloroethyl)piperazine.

DABCO's commercial production evolved to utilize catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine, establishing it as a readily available tertiary amine base. The compound's unique bicyclic structure, with the molecular formula N₂(C₂H₄)₃, features two unhindered tertiary amine groups that confer exceptional nucleophilicity and basicity. The structural peculiarity of DABCO lies in its adoption of boat conformations in the diazacyclohexane rings rather than the more common chair conformations, with eclipsed methylene hydrogen atoms within each ethylene linkage.

Trimethylaluminum, the other constituent of DABAL-Me₃, emerged as one of the simplest and most important organoaluminum compounds. Despite its name suggesting a monomeric structure, trimethylaluminum exists as a dimer with the formula Al₂(CH₃)₆. This colorless liquid exhibits extreme pyrophoric behavior, making it challenging to handle in standard laboratory environments. The compound's significance grew substantially with the invention of Ziegler-Natta catalysis, where organoaluminum compounds found prominent roles in polyolefin production.

Evolution of DABAL-Me₃ as a Non-pyrophoric Alternative

The development of DABAL-Me₃ emerged from the critical need to address the severe handling limitations imposed by trimethylaluminum's pyrophoric nature. The Woodward group at the University of Nottingham, United Kingdom, pioneered the development of this adduct as a solution to make trimethylaluminum chemistry more accessible to general laboratory settings.

DABAL-Me₃ represents a paradigm shift in organoaluminum chemistry by transforming a highly dangerous pyrophoric liquid into a stable, free-flowing solid that can be manipulated without requiring an inert atmosphere. The compound exhibits hydrolytic stability comparable to lithium borohydride, being moisture sensitive but sufficiently stable to be weighed on laboratory benches and stored in standard glassware.

The transformation achieved through adduct formation fundamentally altered the practical accessibility of methyl anion equivalent chemistry. While trimethylaluminum requires specialized handling protocols, inert atmosphere techniques, and significant safety measures, DABAL-Me₃ can be briefly handled in non-humid air, dramatically expanding its potential applications.

Nomenclature and Structural Classification

The compound 1,4-diazabicyclo[2.2.2]octane;trimethylalumane carries multiple nomenclature designations reflecting its dual nature as both an adduct and a discrete chemical entity. The systematic name follows IUPAC conventions, identifying the bicyclic diamine component followed by the organoaluminum moiety.

Alternative nomenclature includes bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct, emphasizing the 2:1 stoichiometric relationship between trimethylaluminum and DABCO in the complex structure. The compound is also designated as bis(trimethylaluminum)-DABCO adduct, DABAL-Me₃, DABAL-trimethylaluminum, and triethylenediamine bis(trimethylaluminum).

The molecular formula C₁₂H₃₀Al₂N₂ reflects the composition, with a molecular weight of 256.34 g/mol. The CAS number 137203-34-0 provides unambiguous identification for regulatory and commercial purposes.

Structurally, the compound belongs to the class of coordination complexes where the DABCO molecule serves as a bridging ligand between two trimethylaluminum units. The linear formula (CH₃)₃Al·C₆H₁₂N₂·Al(CH₃)₃ explicitly shows this arrangement.

Historical Significance in Chemical Research

The development of DABAL-Me₃ represents a significant milestone in the evolution of safer synthetic methodology. Prior to its introduction, the utilization of trimethylaluminum was largely restricted to specialized laboratories equipped with sophisticated inert atmosphere handling capabilities and extensive safety protocols.

The compound's introduction democratized access to aluminum-mediated methyl transfer chemistry, enabling researchers in standard synthetic laboratories to employ these transformations without the extreme safety requirements associated with pyrophoric reagents. This accessibility has facilitated broader exploration of aluminum-based synthetic methodology across diverse research environments.

The historical impact extends beyond mere convenience, as DABAL-Me₃ has enabled the development of new synthetic protocols that would have been impractical with traditional trimethylaluminum handling requirements. The compound has found applications in numerous reaction paradigms, including methylations of aldehydes and imines, methylation of aryl and vinyl halides, conjugate additions to enones, and amide bond formation.

Molecular Structure of 1,4-Diazabicyclo[2.2.2]octane

1,4-Diazabicyclo[2.2.2]octane, commonly known by its systematic name, is a bicyclic organic compound with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.18 g/mol [1] [3]. This colorless solid exhibits unique structural characteristics that make it an important building block in coordination chemistry and organic synthesis [1] [3].

Bridged Bicyclic Structure and Conformational Analysis

The molecular architecture of 1,4-diazabicyclo[2.2.2]octane features a distinctive bridged bicyclic structure consisting of two nitrogen atoms connected by three ethylene bridges [1]. This cage-like arrangement creates a rigid framework where the nitrogen atoms are positioned at opposite vertices of the bicyclic system [1]. The compound exhibits D₃ symmetry, with the three ethylene linkages adopting an unusual eclipsed conformation rather than the more common staggered arrangement [1].

Conformational analysis reveals that the diazacyclohexane rings within the structure adopt boat conformations rather than the typical chair conformations observed in cyclohexane derivatives [1]. This unusual conformational preference is attributed to the constraints imposed by the bicyclic framework and the positioning of the nitrogen atoms [1]. The N···N distance across the cage structure is approximately 2.9 Å, providing a well-defined spatial separation between the two nitrogen centers [9].

The structural rigidity of 1,4-diazabicyclo[2.2.2]octane is evidenced by X-ray crystallographic studies, which demonstrate minimal conformational flexibility in the solid state [9] [10]. The C-N bond lengths are consistently measured at approximately 1.48 Å, while the C-C bond lengths within the ethylene bridges are approximately 1.54 Å [9] [10]. The C-N-C bond angles range from 108.4° to 108.8°, reflecting the tetrahedral geometry around the nitrogen centers [9].

Table 1: Key Structural Parameters of 1,4-Diazabicyclo[2.2.2]octane

Structural ParameterValue
C-N bond length (Å)1.48
C-C bond length (Å)1.54
N···N distance (Å)~2.9
C-N-C bond angle (°)108.4-108.8
N-C-C bond angle (°)~109
SymmetryD₃ (cage-like)

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy provides valuable insights into the structural characteristics of 1,4-diazabicyclo[2.2.2]octane [11] [13]. In ¹H nuclear magnetic resonance spectra, the methylene protons appear as a characteristic singlet at approximately δ 2.7 ppm, reflecting the high symmetry of the molecule and the equivalent nature of all twelve hydrogen atoms [11]. The chemical shift value is consistent with the electron-donating effect of the nitrogen atoms and the constrained environment within the bicyclic framework [11].

¹³C nuclear magnetic resonance spectroscopy reveals a single carbon resonance at approximately δ 46.6 ppm, corresponding to the six equivalent methylene carbon atoms [11] [13]. This observation further confirms the high symmetry of the molecule and the rapid exchange processes that occur on the nuclear magnetic resonance timescale [11]. Variable temperature nuclear magnetic resonance studies have been employed to investigate conformational dynamics, revealing barrier-free rotation of the ethylene bridges at room temperature [13].

Infrared spectroscopy of 1,4-diazabicyclo[2.2.2]octane exhibits characteristic absorption bands that provide structural information [5]. The C-H stretching vibrations appear in the range of 2950-2920 cm⁻¹, while the C-N stretching modes are observed around 1060 cm⁻¹ [5]. The absence of N-H stretching vibrations confirms the tertiary nature of the nitrogen atoms within the structure [5].

Table 2: Spectroscopic Characterization Data for 1,4-Diazabicyclo[2.2.2]octane

TechniqueKey Features
¹H Nuclear Magnetic Resonanceδ 2.7 ppm (CH₂)
¹³C Nuclear Magnetic Resonanceδ 46.6 ppm (CH₂)
Infrared Spectroscopy2950-2920 cm⁻¹ (C-H), 1060 cm⁻¹ (C-N)

Crystal Structure and Solid-State Properties

Single-crystal X-ray diffraction studies of 1,4-diazabicyclo[2.2.2]octane and its derivatives have provided detailed structural information about the solid-state arrangement [9] [10] [12]. The compound crystallizes in various space groups depending on the specific derivative and crystallization conditions [9] [10]. In the pure compound, the molecules pack efficiently in the crystal lattice through van der Waals interactions [9].

Crystallographic analysis reveals that the bicyclic framework maintains its rigid structure in the solid state, with minimal deviation from the gas-phase geometry [9] [10]. The nitrogen atoms retain their pyramidal geometry, with the lone pairs oriented outward from the cage structure, making them available for coordination to metal centers [9] [10]. Temperature-dependent crystallographic studies have shown that the structure undergoes subtle changes upon cooling, with some derivatives exhibiting phase transitions at low temperatures [9] [10].

The solid-state properties of 1,4-diazabicyclo[2.2.2]octane include a melting point range of 156-160°C and a boiling point of 174°C [3]. The compound forms white crystalline solids that are stable under ambient conditions [3]. Differential scanning calorimetry measurements have been used to characterize phase transitions and thermal stability [10].

Table 3: Physical Properties of 1,4-Diazabicyclo[2.2.2]octane

PropertyValue
Molecular FormulaC₆H₁₂N₂
Molecular Weight (g/mol)112.18
Melting Point (°C)156-160
Boiling Point (°C)174
AppearanceWhite solid
CAS Number280-57-9
pKa of protonated form8.8

Molecular Structure of Trimethylalumane

Trimethylalumane represents one of the simplest examples of organoaluminum chemistry, yet its structural complexity has been the subject of extensive investigation [14] [15]. Despite its common name suggesting a monomeric Al(CH₃)₃ formula, the compound exists predominantly as a dimer with the molecular formula Al₂(CH₃)₆ under normal conditions [14] [15].

Dimeric Nature and Al₂(CH₃)₆ Formula

The dimeric structure of trimethylalumane is fundamental to understanding its chemical behavior and reactivity [14] [18]. The dimer formation occurs through bridging methyl groups that connect two aluminum centers, creating a four-membered Al₂C₂ ring [14] [18]. This structural motif is analogous to the bonding observed in diborane, where electron-deficient three-center two-electron bonds stabilize the dimeric arrangement [14] [20].

Each aluminum center in the dimer maintains a tetrahedral coordination environment, with two terminal methyl groups and two bridging methyl groups [14] [18]. The bridging methyl groups exhibit a unique bonding mode where each carbon atom forms bonds to two aluminum centers simultaneously [14] [18]. This arrangement requires the participation of the carbon 2s and 2p orbitals in the bonding scheme, creating multicenter bonds that are longer than typical Al-C single bonds [22] [23].

The Al···Al distance in the dimeric structure is approximately 2.6 Å, which is significantly shorter than twice the van der Waals radius of aluminum, indicating significant electronic interaction between the metal centers [14] [21]. The dimer exhibits dynamic behavior in solution, with rapid exchange of terminal and bridging methyl groups occurring on the nuclear magnetic resonance timescale [14] [18].

At elevated temperatures, the dimeric structure can dissociate into monomeric Al(CH₃)₃ units, particularly in the gas phase above 100°C [14] [21]. This temperature-dependent equilibrium between monomeric and dimeric forms has important implications for the compound's reactivity and applications in chemical vapor deposition processes [14] [21].

Bonding and Electronic Properties

The electronic structure of trimethylalumane has been extensively studied using both experimental and theoretical approaches [22] [23] [24]. Density functional theory calculations reveal that the bonding in the dimeric structure is predominantly ionic in character, with significant covalent contributions from the bridging interactions [22] [23]. The bridging Al-C bonds exhibit topological asymmetry, indicating delocalized multicenter bonding character [22] [23].

Quantum theory of atoms in molecules analysis demonstrates that the electron density distribution in Al₂(CH₃)₆ is characterized by clear bond critical points between the aluminum and carbon centers [22] [23]. The bridging bonds show lower electron density compared to the terminal Al-C bonds, consistent with their multicenter nature [22] [23]. The calculated bond orders for bridging bonds are approximately 0.5, while terminal bonds exhibit bond orders closer to unity [24] [29].

Molecular orbital calculations indicate that the highest occupied molecular orbital is primarily localized on the bridging methyl groups, while the lowest unoccupied molecular orbital has significant aluminum p-character [24] [26]. This electronic structure explains the compound's Lewis acidic behavior and its propensity to accept electron density from donor molecules [24] [26].

The Al-C(terminal) bond lengths are measured at approximately 1.97 Å, while the Al-C(bridging) bond lengths are elongated to approximately 2.14 Å [14] [27]. This difference reflects the reduced bond order in the bridging positions and the electron-deficient nature of these interactions [14] [27].

Table 4: Key Structural Parameters of Al₂(CH₃)₆

Structural ParameterValue
Al-C(terminal) bond length (Å)1.97
Al-C(bridging) bond length (Å)2.14
Al···Al distance (Å)~2.6
C-Al-C(terminal) angle (°)121.3
C-Al-C(bridging) angle (°)103.2-108.5
Al-C-Al angle (°)91.8

Structural Analysis in Gas and Liquid Phases

Phase-dependent structural studies of trimethylalumane reveal significant differences between gas, liquid, and solid phases [21] [24]. In the gas phase, molecular dynamics simulations and experimental studies demonstrate that the dimer-monomer equilibrium is temperature-dependent, with higher temperatures favoring monomeric species [21] [24]. The dissociation energy for the dimer has been calculated to be approximately 19.5 kcal/mol, corresponding to the energy required to break two bridging Al-C bonds [28] [29].

Liquid-phase studies using nuclear magnetic resonance spectroscopy show rapid exchange between bridging and terminal methyl groups, indicating fluxional behavior of the dimeric structure [21] [24]. Variable temperature nuclear magnetic resonance experiments reveal coalescence phenomena that provide activation energies for the exchange processes [21]. The activation barrier for methyl group exchange is relatively low, approximately 10-15 kcal/mol, allowing rapid interconversion at room temperature [28].

Gas-phase electron diffraction studies confirm the dimeric structure predicted by theoretical calculations [21] [24]. The structural parameters obtained from electron diffraction are in excellent agreement with X-ray crystallographic data and computational predictions [21] [24]. Vibrational spectroscopy in the gas phase reveals characteristic modes associated with the bridging Al-C-Al framework [21] [24].

The liquid phase exhibits density and viscosity properties consistent with the dimeric structure [16] [21]. Density measurements yield values of approximately 0.752 g/mL at room temperature, which is consistent with the calculated molecular volume of the dimer [16]. The compound's pyrophoric nature and high reactivity toward moisture and air are directly related to its electron-deficient structure and Lewis acidic character [16] [24].

Table 5: Physical Properties of Trimethylalumane

PropertyValue
Molecular Formula (Monomer)Al(CH₃)₃
Molecular Formula (Dimer)Al₂(CH₃)₆
Molecular Weight (g/mol, monomer)72.09
Molecular Weight (g/mol, dimer)144.18
Melting Point (°C)15
Boiling Point (°C)127
Density (g/mL)0.752
AppearanceColorless liquid
CAS Number75-24-1

DABAL-Me₃ Adduct Formation and Structure

The formation of the 1,4-diazabicyclo[2.2.2]octane-trimethylalumane adduct, commonly referred to by its commercial designation, represents a significant advancement in organoaluminum chemistry [30] [31]. This adduct combines the Lewis basic properties of 1,4-diazabicyclo[2.2.2]octane with the Lewis acidic character of trimethylalumane to form a stable, air-handleable complex [30] [31].

Coordination Chemistry and Bonding

The coordination chemistry of the 1,4-diazabicyclo[2.2.2]octane-trimethylalumane adduct involves the formation of dative bonds between the nitrogen lone pairs of the bicyclic diamine and the electron-deficient aluminum centers [30] [31] [35]. The adduct has the molecular formula C₁₂H₃₀Al₂N₂, with a molecular weight of 256.34 g/mol, indicating a 2:1 stoichiometry of trimethylalumane to 1,4-diazabicyclo[2.2.2]octane [31] [32].

The bonding arrangement involves coordination of each nitrogen center in 1,4-diazabicyclo[2.2.2]octane to a separate trimethylalumane unit [30] [31]. This coordination mode preserves the monomeric nature of the aluminum centers, effectively breaking the dimeric Al₂(CH₃)₆ structure observed in free trimethylalumane [30] [31]. The Al-N coordinate bonds are formed through donation of electron density from the nitrogen lone pairs into the empty p orbitals of aluminum [35].

X-ray crystallographic studies of related aluminum-nitrogen adducts demonstrate that the Al-N bond lengths in such complexes typically range from 1.95 to 2.05 Å [35]. The coordination geometry around each aluminum center remains approximately tetrahedral, with three methyl groups and one nitrogen donor occupying the coordination sites [35]. The C-Al-N bond angles are typically in the range of 105-115°, reflecting the influence of the sterically demanding 1,4-diazabicyclo[2.2.2]octane ligand [35].

The formation of the adduct significantly alters the electronic properties of both components [30] [36]. The Lewis acidic character of trimethylalumane is moderated by coordination to the nitrogen centers, while the basicity of 1,4-diazabicyclo[2.2.2]octane is reduced through coordination bond formation [30] [36]. This electronic modification is responsible for the enhanced stability and air-handling properties of the adduct compared to free trimethylalumane [30] [36].

Structural Characterization Methods

Structural characterization of the 1,4-diazabicyclo[2.2.2]octane-trimethylalumane adduct has been accomplished through multiple analytical techniques [31] [34] [36]. Nuclear magnetic resonance spectroscopy provides valuable information about the coordination environment and dynamic behavior of the complex [30] [36]. In ¹H nuclear magnetic resonance spectra, the methyl groups of the coordinated trimethylalumane units exhibit chemical shifts that are distinct from those of free trimethylalumane [30].

The ¹H nuclear magnetic resonance spectrum of the adduct shows multiple signals in the aluminum-methyl region, indicating restricted rotation and asymmetric coordination environments [30]. Variable temperature nuclear magnetic resonance studies reveal dynamic exchange processes between different coordination modes, with activation barriers that are higher than those observed in free trimethylalumane [30]. The methylene protons of the 1,4-diazabicyclo[2.2.2]octane unit show downfield shifts upon coordination, consistent with electron withdrawal through the Al-N coordinate bonds [30].

²⁷Al nuclear magnetic resonance spectroscopy provides direct information about the aluminum coordination environment [35]. The aluminum nuclei in the adduct exhibit quadrupolar coupling patterns that are characteristic of tetrahedral coordination geometry [35]. The chemical shifts are typically upfield compared to free trimethylalumane, reflecting the increased electron density around aluminum due to coordination [35].

Infrared spectroscopy reveals characteristic changes upon adduct formation [34] [36]. The C-H stretching vibrations of both components are retained, but with slight frequency shifts due to electronic effects [34]. New vibrational modes associated with the Al-N coordinate bonds appear in the low-frequency region [34]. The absence of Al-Al bridging modes confirms the disruption of the dimeric trimethylalumane structure [34].

Table 6: Spectroscopic Characterization Data for the Adduct

TechniqueKey Features
¹H Nuclear Magnetic ResonanceMultiple Al-CH₃ signals, shifted 1,4-diazabicyclo[2.2.2]octane signals
²⁷Al Nuclear Magnetic ResonanceTetrahedral coordination patterns
Infrared SpectroscopyCombined features of both components, Al-N modes
Mass SpectrometryMolecular ion consistent with 2:1 stoichiometry

Stability and Thermodynamic Properties

The thermodynamic stability of the 1,4-diazabicyclo[2.2.2]octane-trimethylalumane adduct represents one of its most important characteristics for practical applications [30] [33] [34]. Unlike free trimethylalumane, which is highly pyrophoric and must be handled under strictly inert conditions, the adduct exhibits remarkable air stability for brief periods [30] [33]. This enhanced stability is attributed to the coordination of the aluminum centers, which reduces their Lewis acidic reactivity [30] [33].

Thermal analysis using differential scanning calorimetry reveals that the adduct has a melting point above 250°C, significantly higher than either of its constituent components [31] [34]. This high melting point indicates strong intermolecular interactions in the solid state and thermal stability of the coordinate bonds [31] [34]. Thermogravimetric analysis shows that decomposition occurs gradually above the melting point, with loss of trimethylalumane components at elevated temperatures [34].

The formation of the adduct is thermodynamically favorable, with calculated binding energies for each Al-N coordinate bond ranging from 25 to 35 kcal/mol [35]. These values are comparable to other aluminum-nitrogen coordinate bonds and indicate substantial stabilization upon adduct formation [35]. The entropy change associated with adduct formation is negative due to the loss of translational and rotational degrees of freedom, but this is overwhelmed by the favorable enthalpy of coordination [35].

Stability studies under various atmospheric conditions demonstrate that the adduct can be briefly exposed to air without immediate decomposition [30] [33]. However, prolonged exposure to moisture leads to hydrolysis reactions, similar to those observed with other organoaluminum compounds [33]. The hydrolytic stability is enhanced compared to free trimethylalumane due to the steric protection provided by the 1,4-diazabicyclo[2.2.2]octane ligand [33].

Table 7: Physical Properties of the Adduct

PropertyValue
Molecular FormulaC₁₂H₃₀Al₂N₂
Molecular Weight (g/mol)256.34
Melting Point (°C)>250
AppearanceWhite solid
CAS Number137203-34-0
StabilityAir-stable for brief exposure
Flash PointNot applicable

The coordination bond strengths in the adduct have been investigated through computational chemistry methods [35]. Density functional theory calculations indicate that the Al-N bonds have partial ionic character, with electron density transfer from nitrogen to aluminum [35]. Natural bond orbital analysis reveals that the coordinate bonds have bond orders of approximately 0.6-0.8, indicating substantial covalent character [35].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-15-2023

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